5-(3-氟苯基)环己烷-1,3-二酮

描述

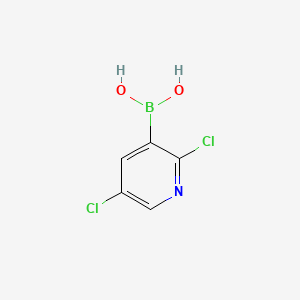

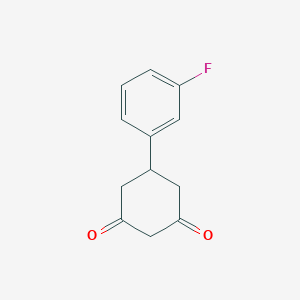

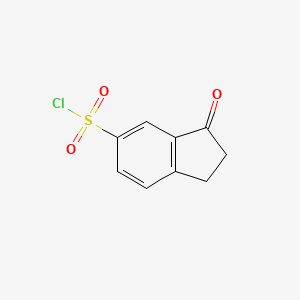

The compound 5-(3-Fluorophenyl)cyclohexane-1,3-dione is a derivative of cyclohexane-1,3-dione, which is a diketone with two carbonyl groups on a cyclohexane ring. The presence of a 3-fluorophenyl group at the 5-position introduces an aromatic ring with a fluorine substituent, which can influence the electronic and steric properties of the molecule. While the specific compound is not directly discussed in the provided papers, related structures such as 5-phenyl-cyclohexane-1,3-dione and fluorinated cyclohexane-1,3-diones are mentioned, which can provide insights into the behavior and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 5-(trifluoromethyl)cyclohexane-1,3-dione, involves starting from the sodium salt of a hydroxy-oxo-cyclohexene derivative, which is then further functionalized to introduce the trifluoromethyl group . A similar approach could potentially be adapted for the synthesis of 5-(3-Fluorophenyl)cyclohexane-1,3-dione, by choosing appropriate starting materials and reagents to introduce the 3-fluorophenyl group at the desired position on the cyclohexane ring.

Molecular Structure Analysis

The molecular structure of cyclohexane-1,3-dione derivatives can be influenced by the substituents attached to the ring. For instance, the introduction of fluorine atoms can lead to a facially polarized cyclohexane ring, as seen in the all-cis 1,2,3,4,5,6-hexafluorocyclohexane, which adopts a chair conformation with a high molecular dipole moment . The 3-fluorophenyl group in 5-(3-Fluorophenyl)cyclohexane-1,3-dione is likely to affect the electronic distribution and conformational preferences of the molecule, potentially leading to unique chemical and physical properties.

Chemical Reactions Analysis

Cyclohexane-1,3-dione derivatives are known to participate in various chemical reactions due to their reactive diketone moiety. For example, triketones in the cyclohexane-1,3-dione series can undergo heterocyclization with boron trifluoride etherate to yield novel fluoroborates and quinolines . Similarly, fluorinated cyclohexane-1,3-diones can react with amines to form enamine derivatives . These reactions highlight the potential reactivity of 5-(3-Fluorophenyl)cyclohexane-1,3-dione in forming new compounds, particularly in the presence of nucleophilic reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane-1,3-dione derivatives can be studied using techniques such as NMR and DFT computational methods. For instance, the structures of cyclohexane-1,3-dione and its hydroxy derivative in solutions have been elucidated using NMR spectroscopy and GIAO-DFT calculations . These methods could be applied to 5-(3-Fluorophenyl)cyclohexane-1,3-dione to determine its conformational preferences, electronic properties, and reactivity patterns. The presence of the fluorine atom and the aromatic ring is expected to influence the compound's stability, reactivity, and interaction with other molecules.

科研应用

合成和结构分析:Barakat等人(2016年)报道了一种5-(3-氟苯基)环己烷-1,3-二酮衍生物的合成,通过多组分反应实现。这个过程包括Aldol-Michael加成反应,并通过光谱方法和X射线晶体学证实了产物 (Barakat et al., 2016)。

在推进剂稳定剂中的应用:Soliman和El-damaty(1984年)利用5-苯基环己烷-1,3-二酮的衍生物(与5-(3-氟苯基)环己烷-1,3-二酮密切相关)作为双基推进剂的稳定剂。他们的研究表明在稳定性测试中取得了有效结果,暗示了在推进剂配方中的潜在应用 (Soliman & El-damaty, 1984)。

与胺的反应:Khlebnikova等人(2011年)研究了氟化环己烷-1,3-二酮与一级和二级胺的反应。这项研究突出了这些化合物在产生各种烯胺衍生物方面的化学行为,这可能对合成有机化学 (Khlebnikova et al., 2011) 产生影响。

抗癌活性:Chinnamanayakar等人(2019年)评估了合成环己烷-1,3-二酮衍生物的抗癌活性。这项研究在展示这些化合物的潜在生物活性方面具有重要意义,包括它们的抗菌性能和对乳腺癌细胞系的影响 (Chinnamanayakar et al., 2019)。

生物活性分子的合成方法:Sharma等人(2021年)汇编了各种环己烷-1,3-二酮衍生物的合成方法,强调了它们作为合成多样生物活性分子的前体的作用。这项工作强调了这些化合物在药物化学中的多功能性和重要性 (Sharma et al., 2021)。

性质

IUPAC Name |

5-(3-fluorophenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FO2/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCITYZWCVPHSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615810 | |

| Record name | 5-(3-Fluorophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Fluorophenyl)cyclohexane-1,3-dione | |

CAS RN |

762243-25-4 | |

| Record name | 5-(3-Fluorophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B1321562.png)

![6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1321563.png)